Computed Lipophilicity (XLogP3): Meta Isomer Is 0.2 Log Units Less Lipophilic Than Ortho and Para Analogs
The computed partition coefficient (XLogP3) for 3-isopropylbenzonitrile is 2.8, compared to 3.0 for both 2-isopropylbenzonitrile and 4-isopropylbenzonitrile [1]. This 0.2 log-unit reduction in lipophilicity for the meta isomer is a direct consequence of the isopropyl group's spatial orientation relative to the nitrile moiety. The lower logP value suggests that the meta isomer may exhibit reduced non-specific protein binding and altered membrane permeability profiles compared to its positional analogs, which is a relevant consideration in lead optimization where fine-tuning lipophilicity can improve oral bioavailability and reduce off-target effects [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem CID 258440) |
| Comparator Or Baseline | 2-Isopropylbenzonitrile: XLogP3 = 3.0 (PubChem CID 10920642); 4-Isopropylbenzonitrile: XLogP3 = 3.0 (PubChem CID 26289) |
| Quantified Difference | ΔXLogP3 = –0.2 (meta vs. ortho/para) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release); standardized computational method applied uniformly across all three isomers |
Why This Matters
The 0.2 log-unit lower lipophilicity of the meta isomer represents a quantifiable differentiation point for medicinal chemists optimizing ADME properties, where even small logP differences can translate to meaningful changes in oral absorption and metabolic clearance.
- [1] PubChem Compound Summaries: CID 258440 (3-isomer, XLogP3 2.8); CID 10920642 (2-isomer, XLogP3 3.0); CID 26289 (4-isomer, XLogP3 3.0). National Center for Biotechnology Information, 2025. View Source
